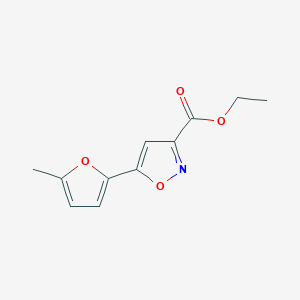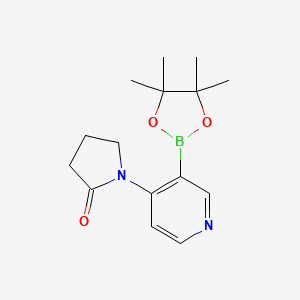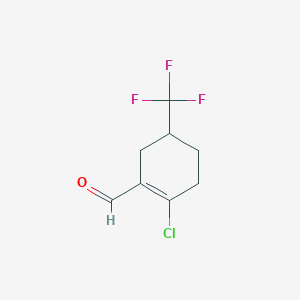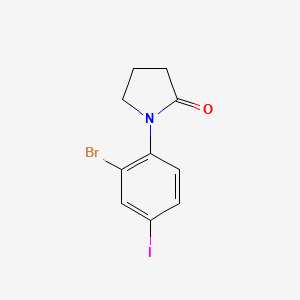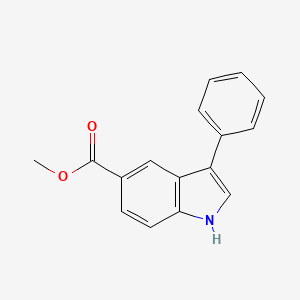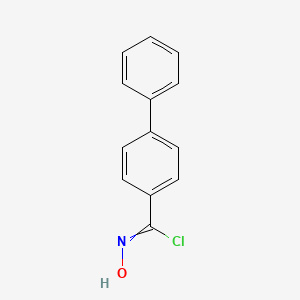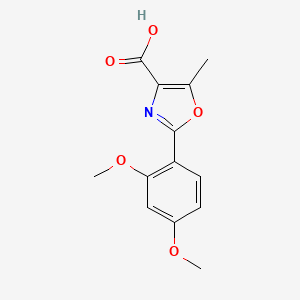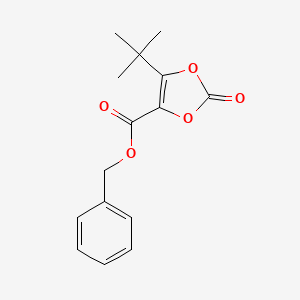
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is an organic compound that features a benzyl group attached to a dioxole ring with a tert-butyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl bromide.
Aplicaciones Científicas De Investigación
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways . The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butyl-5-benzyl-2-benzyliminothiazoles: Shares the benzyl and tert-butyl groups but differs in the core structure, which is a thiazole ring.
Benzyl tert-butyl malonate: Contains similar functional groups but has a different core structure, being a malonate ester.
Uniqueness
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is unique due to its dioxole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzyl and tert-butyl groups enhances its stability and specificity in various applications .
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
benzyl 5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-15(2,3)12-11(19-14(17)20-12)13(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
DEWWXSIOVZDIBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)

![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
